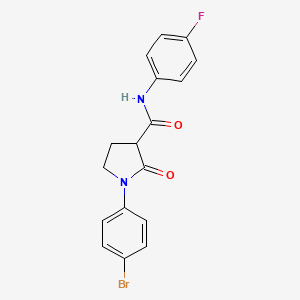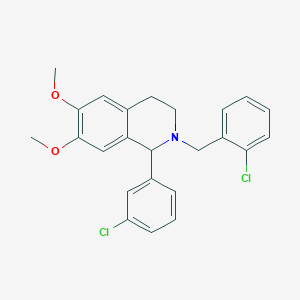![molecular formula C22H22O5 B5049983 ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5049983.png)
ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EBMOC, and it is synthesized by the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide and ethyl 2-bromoacetate.
Mecanismo De Acción
The mechanism of action of EBMOC is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. EBMOC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, EBMOC can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EBMOC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EBMOC can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of topoisomerase II. In vivo studies have shown that EBMOC can inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EBMOC is its potential as a versatile building block for the synthesis of functional materials. EBMOC can be easily modified to introduce different functional groups, making it a useful tool for materials science research. However, the synthesis of EBMOC is a multi-step process that requires expertise in organic chemistry, and the compound can be expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for EBMOC research. One area of interest is the development of new anticancer agents based on the structure of EBMOC. Researchers are also exploring the use of EBMOC as a probe for studying protein-ligand interactions. In addition, EBMOC is being investigated as a building block for the synthesis of functional materials with applications in fields such as electronics, energy, and catalysis.
Métodos De Síntesis
The synthesis of EBMOC involves a multi-step process that requires expertise in organic chemistry. The reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide and ethyl 2-bromoacetate in the presence of potassium carbonate and dimethylformamide (DMF) leads to the formation of EBMOC. The reaction is carried out under reflux conditions for several hours, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
EBMOC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, EBMOC has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, EBMOC has been used as a probe to study the interaction between proteins and small molecules. In materials science, EBMOC has been explored as a building block for the synthesis of functional materials.
Propiedades
IUPAC Name |
ethyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-25-21(23)15(3)26-17-10-11-18-14(2)19(22(24)27-20(18)13-17)12-16-8-6-5-7-9-16/h5-11,13,15H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFKDEBRZDWNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5049907.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5049908.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5049926.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-nitrobenzamide](/img/structure/B5049927.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5049930.png)
![5-{[5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049934.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2-methylbenzoyl)amino]acrylic acid](/img/structure/B5049936.png)
![ethyl 4-[({[1-(acryloylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5049940.png)

![4-{2-[(pentafluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5049953.png)

![1-(4-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049976.png)
![N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5049977.png)
![2-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049988.png)